Debromohymenialdisine

Catalog No.
S914533
CAS No.
125118-55-0
M.F
C11H11N5O2
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Debromohymenialdisine

CAS Number

125118-55-0

Product Name

Debromohymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-

InChI Key

JYRJOQGKGMHTOO-VURMDHGXSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2

Debromohymenialdisine is a marine alkaloid derived from certain species of sponges, particularly from the genus Stylissa. This compound is characterized by its unique pyrrole structure and is known for its potent biological activities. It has attracted significant interest in the field of medicinal chemistry due to its potential applications in cancer therapy, specifically as an inhibitor of checkpoint kinases, which are crucial for DNA damage response mechanisms.

Debromohymenialdisine's mechanism of action appears to be multifaceted. Studies suggest it acts as a Chk2 inhibitor, a protein involved in DNA damage repair. Additionally, research demonstrates its ability to modulate the Nrf2 pathway, a cellular defense system against oxidative stress and inflammation []. By influencing these pathways, debromohymenialdisine may hold promise for cancer and IBD treatment [].

  • Cell Cycle Arrest and Apoptosis Induction

    Studies have shown DBH's ability to arrest cancer cell growth by inhibiting cell cycle progression. This disrupts the uncontrolled division characteristic of cancer cells. Additionally, DBH can trigger apoptosis, or programmed cell death, in cancer cells [].

  • Checkpoint Kinase 2 (CHK2) Reactivation

    CHK2 is a tumor suppressor protein that plays a crucial role in DNA damage repair. In some cancers, CHK2 function is compromised. Research suggests DBH can restore CHK2 activity, enhancing the cell's ability to repair DNA damage and potentially preventing further mutations that contribute to cancer progression [].

  • Synergy with other Therapies

    DBH demonstrates potential for synergistic effects when combined with other cancer therapies. Studies have shown it can enhance the effectiveness of DNA-damaging agents and radiotherapy, potentially leading to improved treatment outcomes [].

. Notably, it can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen, leading to potentially new derivatives with altered biological activity. Additionally, it can be synthesized through condensation reactions involving precursors such as aldisine or its derivatives, which are essential for constructing the glycociamidine ring structure that characterizes this compound .

Debromohymenialdisine exhibits significant biological activity, particularly as an inhibitor of checkpoint kinase 2 (Chk2) and checkpoint kinase 1 (Chk1). The compound has been shown to induce DNA damage and enhance the efficacy of chemotherapeutic agents and ionizing radiation in tumor cells. Its inhibitory potency has been quantified with IC50 values of approximately 3 µM for Chk1 and 3.5 µM for Chk2, indicating its potential as a therapeutic agent in cancer treatment .

The synthesis of debromohymenialdisine involves several steps:

  • Starting Materials: The synthesis begins with aldisine or its monobromo derivatives.
  • Key Reaction: A condensation reaction is performed with an imidazolinone-based glycociamidine precursor.
  • Temperature Control: Adjusting reaction temperatures can influence yield; for instance, lowering the temperature to -78 °C has been found to enhance product yield significantly .
  • Final Product: The end product is typically purified through chromatography techniques to obtain debromohymenialdisine in a pure form.

Debromohymenialdisine has notable applications in pharmaceutical research, particularly in developing cancer therapies. Its role as a Chk2 inhibitor makes it a candidate for enhancing the effects of existing chemotherapeutic agents by targeting DNA damage response pathways. Additionally, its unique structural properties allow for further derivatization to explore new therapeutic avenues .

Research on debromohymenialdisine has highlighted its interactions with various cellular pathways involved in DNA damage response. Studies have indicated that it can potentiate the effects of other DNA-damaging agents, suggesting that it may serve as an adjunct therapy in combination treatments for cancer. The compound's ability to inhibit Chk1 and Chk2 provides a strategic approach to overcoming resistance mechanisms often encountered in cancer therapies .

Debromohymenialdisine shares structural similarities with other marine-derived alkaloids, particularly hymenialdisine and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
DebromohymenialdisinePyrrole AlkaloidInhibits Chk1 and Chk2Derived from marine sponges; potent kinase inhibitor
HymenialdisinePyrrole AlkaloidInhibits Chk1Less potent than debromohymenialdisine; lacks bromination
StylissaminePyrrole AlkaloidAntimicrobial propertiesDifferent alkaloid structure; not primarily a kinase inhibitor
(±)-endo-2-DebromohymenialdisinePyrrole AlkaloidSimilar kinase inhibitionExhibits different stereochemistry affecting activity

Debromohymenialdisine stands out due to its specific inhibitory action on both checkpoint kinases and its potential utility in enhancing the effectiveness of cancer therapies through targeted DNA damage response modulation .

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

245.09127461 g/mol

Monoisotopic Mass

245.09127461 g/mol

Heavy Atom Count

18

Wikipedia

Debromohymenialdisine

Dates

Modify: 2023-08-15

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